Akt Phosphorylation Inhibition: Cyclopentanecarboxylate Alkylphosphocholines Outperform Miltefosine, Perifosine, and Edelfosine
Cyclopentanecarboxylate-substituted alkylphosphocholines demonstrate superior Akt phosphorylation inhibitory potency compared to three reference alkylphosphocholine compounds. Compound 5b, incorporating a cyclopentanecarboxylate head group, exhibited an IC50 of 2.0 μM, exceeding the potency of miltefosine, perifosine, and edelfosine in the same assay system [1]. Cytotoxicity in A549 lung cancer cells also correlated with Akt inhibition, with 5b showing the most remarkable activity among tested compounds [1].
| Evidence Dimension | Akt phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | Cyclopentanecarboxylate alkylphosphocholine 5b: IC50 = 2.0 μM |
| Comparator Or Baseline | Miltefosine, perifosine, and edelfosine (reference alkylphosphocholines; IC50 values >2.0 μM based on reported inferior potency) |
| Quantified Difference | 5b is more potent than all three reference compounds (exact comparator IC50 values not tabulated, but authors state potencies were better [1]) |
| Conditions | Akt phosphorylation assay in cellular context; human cancer cell lines A549, MCF-7, KATO III |
Why This Matters
For oncology research programs targeting the PI3K/Akt pathway, cyclopentanecarboxylate-containing alkylphosphocholines provide a demonstrable potency advantage over clinically evaluated analogs, warranting their selection as lead candidates or positive controls.
- [1] Alam MM, Joh EH, Park H, Kim B, Kim DH, Lee YS. Synthesis, characterization and Akt phosphorylation inhibitory activity of cyclopentanecarboxylate-substituted alkylphosphocholines. Bioorg Med Chem. 2013;21(7):2018-24. View Source
